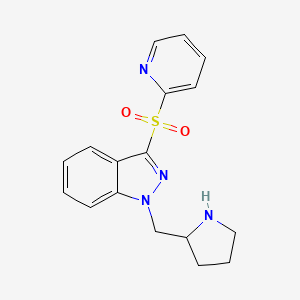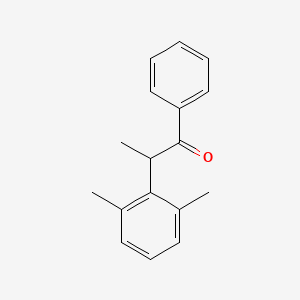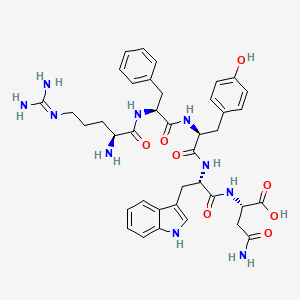![molecular formula C22H22O4 B12531578 1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1'-biphenyl]-4-ylethenyl)- CAS No. 678967-36-7](/img/structure/B12531578.png)
1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1'-biphenyl]-4-ylethenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1’-biphenyl]-4-ylethenyl)- is a complex organic compound characterized by its unique spiro structure. This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom. The presence of the biphenyl group and the spiro linkage makes this compound interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1’-biphenyl]-4-ylethenyl)- typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the spiro linkage: This can be achieved through cyclization reactions where two ring structures are formed around a central atom.
Introduction of the biphenyl group: This step usually involves coupling reactions, such as Suzuki or Heck coupling, to attach the biphenyl moiety to the spiro structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.
Purification processes: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1’-biphenyl]-4-ylethenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The biphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学研究应用
1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1’-biphenyl]-4-ylethenyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its stability and functional groups.
作用机制
The mechanism by which 1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1’-biphenyl]-4-ylethenyl)- exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It could influence signaling pathways related to cell growth, apoptosis, or metabolism.
相似化合物的比较
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Known for its medicinal properties, particularly as a METTL3 inhibitor.
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one: Another spiro compound with different functional groups.
1,4-Dioxaspiro[5.5]undecan-3-one: Similar spiro structure but with different substituents.
Uniqueness
1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1’-biphenyl]-4-ylethenyl)- is unique due to its specific combination of a spiro linkage and a biphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
678967-36-7 |
|---|---|
分子式 |
C22H22O4 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
3-[1-(4-phenylphenyl)ethenyl]-1,2,5-trioxaspiro[5.5]undecan-9-one |
InChI |
InChI=1S/C22H22O4/c1-16(17-7-9-19(10-8-17)18-5-3-2-4-6-18)21-15-24-22(26-25-21)13-11-20(23)12-14-22/h2-10,21H,1,11-15H2 |
InChI 键 |
KMTGCLWODBXVPJ-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1COC2(CCC(=O)CC2)OO1)C3=CC=C(C=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,4S,7S,8S)-7,8-Bis(benzyloxy)bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12531496.png)
![2-{(E)-[(2-Methylphenyl)methylidene]amino}benzoic acid](/img/structure/B12531505.png)
![4,4',4''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tri(benzene-1,2-dicarbonitrile)](/img/structure/B12531510.png)

![Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate](/img/structure/B12531525.png)
![Benzamide, N-[5-cyano-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B12531528.png)

![3-(tert-Butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12531537.png)
![5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine](/img/structure/B12531552.png)

![Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12531582.png)


![1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12531598.png)
